Calopiptin

Description

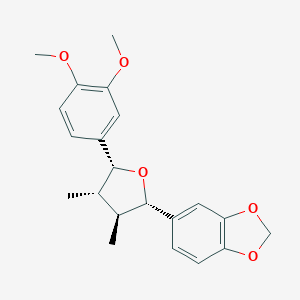

Structure

3D Structure

Properties

CAS No. |

19950-67-5 |

|---|---|

Molecular Formula |

C21H24O5 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

5-[(2S,3S,4S,5R)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |

InChI |

InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13-,20+,21-/m0/s1 |

InChI Key |

HSMDOSKNXLVXIP-IRTBSJMASA-N |

SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C |

Origin of Product |

United States |

Structural Elucidation and Chemo Systematic Placement of Calopiptin

Classification as a 2,5-Diaryl-3,4-dimethyltetrahydrofuran Lignan (B3055560)

Calopiptin is recognized as a lignan, a class of polyphenols derived from the oxidative dimerization of two phenylpropane units nih.gov. Specifically, this compound belongs to the 2,5-diaryl-3,4-dimethyltetrahydrofuran class of lignans (B1203133) nih.govdoi.org. This classification highlights the core tetrahydrofuran (B95107) ring structure, substituted with two aromatic (aryl) groups at positions 2 and 5, and two methyl groups at positions 3 and 4 doi.orgnih.gov. It has been isolated from various plant sources, including Aristolochia chilensis, Magnolia denudata, and Piper schmidtii nih.govctdbase.org.

Key Structural Features: Tetrahydrofuran Core, Aromatic Rings, Methyl Substitutions

The fundamental structural framework of this compound is defined by its central tetrahydrofuran (oxolane) core doi.org. This five-membered heterocyclic ring contains one oxygen atom. Attached to this core are two aromatic rings, specifically 3,4-dimethoxyphenyl substituents, located at positions 2 and 5 of the tetrahydrofuran ring doi.orgnih.gov. Further contributing to its unique structure are two methyl group substitutions positioned at carbons 3 and 4 of the tetrahydrofuran nucleus nih.gov. These methyl groups are crucial for certain biological interactions, such as enhancing hydrophobic interactions with specific protein residues nih.gov.

Advanced Spectroscopic and Computational Approaches for Structural Confirmation

The definitive structural elucidation of this compound relies on a suite of sophisticated analytical methodologies that provide comprehensive insights into its atomic arrangement and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds like this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) experiments are employed to identify the chemical environments of hydrogen and carbon atoms within the molecule nih.govnih.govnih.gov. For lignans, ¹H NMR spectra typically exhibit characteristic signals corresponding to methyl (CH₃) protons, methoxy (B1213986) (OCH₃) protons, methine (CH) protons, methylenedioxy (CH₂O₂) protons, and aromatic (Ar-H) protons nih.gov. The use of 1D and 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the correlation of protons with their directly bonded and long-range coupled carbons, respectively, providing crucial information for assigning the complete molecular structure nih.gov. Chemical shifts are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS) nih.govnih.gov.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful experimental science utilized to determine the atomic and molecular structure of a crystalline solid labsolu.cabidd.group. For chiral compounds like this compound, X-ray crystallography is particularly vital for establishing the absolute configuration, or "handedness," of the molecule nih.govbidd.group. This technique involves growing high-quality single crystals of the compound, which are then exposed to an intense beam of X-rays labsolu.cabidd.group. The resulting diffraction pattern, unique to each compound, is analyzed to produce a three-dimensional picture of the electron density within the crystal, revealing the precise positions of atoms, bond lengths, and bond angles labsolu.cactdbase.org. This method provides unambiguous confirmation of the stereochemistry, which cannot always be fully resolved by NMR alone nih.govnih.gov.

Density Functional Theory (DFT) Calculations for Structural Prediction and Validation

Density Functional Theory (DFT) calculations represent a computational quantum mechanical approach increasingly used in structural chemistry for prediction and validation nih.govnih.govbidd.group. DFT methods are based on the principle that the electronic energy of a molecular ground state is entirely determined by its electron density bidd.group. These calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental spectroscopic data to confirm or refine proposed structures nih.gov. For this compound, DFT calculations have been employed to predict activation energies for key reactions, further validating its structural integrity and potential reactivity nih.gov.

Comparative Structural Analysis with Related Lignans and Neolignans

This compound's structure, a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan, provides a basis for comparative analysis with other compounds within the lignan and neolignan families. Lignans are conventionally defined by a β,β'-linkage (or 8,8'-linkage) between two phenylpropane units, while neolignans feature different carbon-carbon bond patterns or oxygen bridges nih.govnih.govcdutcm.edu.cn.

This compound shares its core 2,5-diaryl-3,4-dimethyltetrahydrofuran structure with other lignans such as (-)-galbacin (B3343422) and (+)-zuonin A nih.govnih.gov. However, subtle differences in the substitution patterns on the aromatic rings or stereochemistry can distinguish these compounds. For instance, Austrobailignan-7 is a related lignan that notably lacks the methyl groups at positions 3 and 4 of the tetrahydrofuran core, a feature that has been shown to impact its hydrophobic binding capacity nih.gov. In contrast, Licarin B is described as a non-methylated analog, further highlighting the significance of the methyl substitutions in this compound's structure nih.gov. Other lignans and neolignans, such as verrucosin, acuminatin, galgravin, and veraguensin, also exhibit variations in their phenylpropane dimerization patterns and oxygenation states, contributing to the vast structural diversity within these natural product classes nih.govnih.govnih.govmetabolomicsworkbench.orgnih.govnih.gov.

The comparative analysis of this compound with these related compounds underscores the importance of specific structural motifs, such as the presence and position of methyl groups, in influencing molecular properties and potential biological interactions.

Biosynthetic Pathways and Biotransformation of Calopiptin

Heterologous Biosynthesis and Metabolic Engineering Strategies

Heterologous biosynthesis involves engineering microbial hosts to produce natural products, offering a viable alternative to complex chemical synthesis or low-yield extraction from native organisms. nih.govhmdb.ca This approach is particularly advantageous for compounds like lignans (B1203133), where chemical synthesis can be multi-step and suffer from complexities in controlling stereochemistry. wikipedia.org Metabolic engineering, leveraging genetic manipulation, aims to optimize these biological production systems for enhanced yield and efficiency. cdutcm.edu.cn

Microbial Host Systems for Precursor Production (e.g., E. coli for (+)-Pinoresinol)

Escherichia coli has emerged as a prominent microbial chassis for the heterologous production of various natural products and their precursors due to its well-understood genetics, rapid growth, and amenability to genetic manipulation. nih.govhmdb.calabsolu.ca A key precursor in the biosynthesis of many lignans, including Calopiptin, is (+)-pinoresinol. wikipedia.orglabsolu.ca

Researchers have successfully engineered E. coli strains for the multi-step synthesis of (+)-pinoresinol starting from ferulic acid. labsolu.ca This pathway involves several enzymatic steps, including the reduction of ferulic acid to the monolignol coniferyl alcohol, often utilizing genes from plants such as Petroselinum crispum and Zea mays. labsolu.ca The subsequent crucial step, the oxidative coupling of two coniferyl alcohol molecules to form (+)-pinoresinol, is catalyzed by enzymes like laccases, with a laccase from Corynebacterium glutamicum being a notable example. labsolu.ca

To enhance the efficiency of precursor production, strategies such as the "multicellular one-pot" fermentation method have been employed. This approach aims to optimize intermediate accumulation and conversion within the microbial system, facilitating the flow of metabolites towards the desired product. wikipedia.orglabsolu.ca Studies have shown that plasmid-free E. coli strains, engineered through chromosomal integration, can achieve product titers for pinoresinol (B1678388) comparable to those obtained with plasmid-based expression systems, indicating robust and stable production. labsolu.ca

Genetic Engineering for Optimized Yield and Scalability

Genetic engineering plays a pivotal role in optimizing the heterologous biosynthesis pathways within microbial hosts to achieve higher yields and improve scalability for lignans like this compound. Key strategies focus on manipulating the host's metabolism and enhancing the expression and activity of heterologous enzymes.

One fundamental aspect is the optimization of precursor supply, ensuring that the necessary building blocks for the target compound are abundant within the cell. This can involve modifying central carbon metabolism pathways to redirect metabolic flux towards the desired precursors. cdutcm.edu.cn Furthermore, balancing cofactor availability is crucial, as many biosynthetic enzymes are cofactor-dependent.

Specific genetic interventions include:

Gene Integration and Expression Optimization: Introducing and stably expressing heterologous genes encoding the biosynthetic enzymes is critical. This can be achieved through chromosomal integration, for instance, using CRISPR/Cas9-assisted methods, which provides more stable and efficient production compared to plasmid-based systems, especially for large-scale applications. labsolu.ca

Enzyme Engineering: Optimizing the expression levels of key enzymes, potentially through the use of strong promoters or adjusting gene copy numbers, can significantly impact pathway efficiency. cdutcm.edu.cn For instance, the activity of laccases in pinoresinol synthesis can be optimized by controlling copper availability. labsolu.ca

Downstream Modification Enhancement: For complex natural products like this compound, which may undergo further modifications such as glycosylation, engineering efforts can focus on co-expressing relevant glycosyltransferases or other modifying enzymes. This often requires ensuring the regeneration of co-substrates like UDP-glucose within the host system to facilitate efficient conversion to glycosylated forms. wikipedia.org

These metabolic and genetic engineering strategies collectively contribute to overcoming bottlenecks in biosynthetic pathways, leading to improved yields and enabling the scalable production of valuable lignans such as this compound and its derivatives. nih.govcdutcm.edu.cn

Synthetic Methodologies and Chemical Derivatization of Calopiptin

Semi-Synthetic and Derivatization Strategies

Introduction of Specific Functional Groups via Demethylation or Nucleophilic Substitution

The final stages of Calopiptin synthesis frequently involve the introduction of hydroxyl and methoxy (B1213986) groups through targeted chemical transformations, primarily demethylation and nucleophilic substitution reactions. nih.gov

Demethylation: A common strategy for generating phenolic groups from methyl ethers is demethylation. Boron tribromide (BBr₃) is a reagent selectively employed for this purpose, cleaving methyl ethers to yield the desired phenolic functionalities. nih.govwikipedia.org

Optimization of Synthetic Routes

Application of Design of Experiments (DoE) for Process Variables

Design of Experiments (DoE) is a statistical methodology widely applied in chemical development for reaction and process optimization. fishersci.sefishersci.cafishersci.nluni.lu DoE allows researchers to simultaneously assess the impact of multiple input parameters, or "factors," on product attributes, or "responses," such as yield, selectivity, and impurity levels. fishersci.se For this compound synthesis, DoE can be applied to systematically test critical process variables, including reaction temperature and catalyst loading, to identify optimal conditions. nih.gov This approach leads to a more comprehensive understanding of the process in less time, resulting in shorter development cycles. fishersci.se By varying factors systematically and executing all possible combinations, DoE studies generate data that can be used to build mathematical functions describing the relationship between factors and responses, thereby defining the "design space" for the synthesis. fishersci.sefishersci.nl

Evaluation of Atom Economy and E-Factor

The evaluation of synthetic routes for this compound also incorporates green chemistry metrics, notably atom economy and the E-factor, to assess their environmental sustainability and efficiency. nih.govfishersci.ptamericanelements.com

Atom Economy: Atom economy quantifies the conversion efficiency of a chemical process by determining the proportion of the atoms from the starting materials that are incorporated into the desired product. fishersci.ptamericanelements.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the product. fishersci.pt

E-Factor (Environmental Factor): The E-factor is a simple yet powerful metric defined as the ratio of the mass of waste generated per unit mass of the desired product. fishersci.ptthegoodscentscompany.com A lower E-factor indicates a greener and more efficient process, as it signifies less waste production. thegoodscentscompany.com For pharmaceutical manufacturing, where this compound might be a target, acceptable E-factors can range significantly, sometimes up to several thousand, depending on the product's value and scale of production. thegoodscentscompany.com Comparing different synthetic routes, such as total synthesis versus semi-synthetic approaches, using these metrics provides a quantitative basis for selecting the most environmentally benign and economically viable pathway. nih.gov

The table below illustrates the conceptual application of these metrics in evaluating synthetic routes:

| Metric | Definition | Ideal Value | Significance for Synthesis Optimization |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) × 100% fishersci.pt | 100% | Maximizes incorporation of starting material atoms into the product. fishersci.pt |

| E-Factor | Mass of waste / Mass of product fishersci.pt | 0 | Minimizes waste generation, indicating a greener process. thegoodscentscompany.com |

Molecular and Cellular Mechanisms of Action of Calopiptin

Serine Protease Inhibitory Activity

Implications for Modulating Physiological Processes (e.g., Blood Coagulation, Inflammation, Cell Signaling)

Calopiptin exhibits implications for modulating several crucial physiological processes, largely through its role as an enzyme inhibitor.

Blood Coagulation: this compound acts as an inhibitor of serine proteases, a class of enzymes intricately involved in the complex cascade of blood coagulation. benchchem.com Research has indicated that extracts containing this compound demonstrate inhibitory activity against blood coagulation. taylorfrancis.com

Inflammation: The compound's inhibitory action on serine proteases also extends to their involvement in inflammatory responses. benchchem.com this compound possesses anti-inflammatory properties, making it a subject of investigation for its potential in treating inflammatory conditions. benchchem.comdtic.mil

Cell Signaling: Serine proteases, which are inhibited by this compound, play significant roles in various cell signaling pathways. benchchem.com As a flavonoid, this compound can contribute to modulating these pathways. ub.ac.id

Interactions with Biological Macromolecules and Pathways

This compound's biological activity stems from its ability to interact with specific biological macromolecules, particularly enzymes.

Non-Covalent Binding Interactions with Target Enzymes

The chemical structure of this compound is designed to specifically target and bind to the active sites of certain enzymes, thereby impeding their activity. benchchem.com In silico molecular docking studies have provided insights into these interactions. For instance, this compound has demonstrated significant anti-bacterial activity through interactions with bacterial enzymes such as alanine (B10760859) racemase (PDB: 4WR3) and transglycosylase (PDB: 1SLY). nih.govresearchgate.net In these complexes, this compound exhibited the lowest binding energy value in alanine racemase complexes among tested compounds, indicating a tight ligand-protein interaction. researchgate.netresearchgate.net These interactions are characterized by electrostatic forces, hydrogen bonds, and hydrophobic interactions. researchgate.netresearchgate.net

Influence on Catalytic Antibody Interactions and Degradation Pathways

While specific detailed mechanisms of this compound's interaction with catalytic antibodies or its precise degradation pathways are subjects of ongoing research, lignans (B1203133), the broader class of compounds to which this compound belongs, are known to undergo various metabolic transformations within biological systems.

Compound Information

Structure Activity Relationship Sar Studies of Calopiptin

Identification of Critical Structural Motifs for Biological Activity

The molecular architecture of Calopiptin plays a crucial role in its ability to bind to target enzymes and exert biological activity. benchchem.com

Role of Methyl Substitutions at Positions 3 and 4 in Binding Stability

The methyl substitutions at positions 3 and 4 of this compound's tetrahydrofuran (B95107) core are critical for enhancing its binding stability to target enzymes, such as alanine (B10760859) racemase. benchchem.com These dimethyl groups are instrumental in promoting hydrophobic interactions with specific residues within the enzyme's active site, including VAL301, ALA163, and ALA193. benchchem.com This enhanced hydrophobic interaction contributes significantly to this compound's superior binding affinity compared to non-methylated analogs. benchchem.com

Impact of Diaryl Structure on Hydrophobic and π-π Stacking Interactions

The diaryl structure of this compound, featuring two aromatic rings at positions 2 and 5, is essential for its biological activity. benchchem.com This structural motif facilitates both hydrophobic and π-π stacking interactions with residues in the target enzyme. benchchem.com The aromatic rings enable π-π stacking with aromatic residues like PHE160 and PHE274, a feature that is less pronounced or absent in simpler flavonoid compounds. benchchem.com Hydrophobic interactions are a common and significant type of non-covalent interaction in protein-ligand complexes, involving the aggregation of nonpolar substances in an aqueous environment. frontiersin.orgnih.gov π-π stacking interactions, involving unsaturated hydrocarbons with π bonds, are also crucial for stabilizing ligand-protein complexes. frontiersin.orgnih.gov

Comparative SAR with this compound Analogs and Related Lignans (B1203133)

Comparing this compound's SAR with that of its analogs and other related lignans provides insights into the structural determinants of its potent activity. benchchem.com

Analysis of Binding Affinity Differences (e.g., vs. Licarin B, Austrobailignan-7)

This compound exhibits a superior binding affinity to alanine racemase compared to structurally similar lignans like Licarin B and Austrobailignan-7. benchchem.com This difference is largely attributed to the presence and positioning of the methyl groups at positions 3 and 4 in this compound. benchchem.com

Licarin B , a 2,5-diaryl-tetrahydrofuran lignan (B3055560), lacks the methyl groups at positions 3 and 4 that are present in this compound. benchchem.com This absence results in reduced hydrophobic interactions and, consequently, a lower binding affinity to alanine racemase compared to this compound. benchchem.com

Austrobailignan-7 also lacks methyl groups at positions 3 and 4, which diminishes its hydrophobic binding capacity. benchchem.com

The binding affinity of this compound to alanine racemase has been reported as -421.2 kJ/mol in docking studies. benchchem.com This is significantly lower (indicating stronger binding) than that observed for other anti-bacterial compounds like Quercetin-3-O-α-L-arabinopyranoside (-393.8 kJ/mol) and Auraptenol (-308.0 kJ/mol), which target the same enzyme. benchchem.com

Table 1: Comparative Binding Affinities to Alanine Racemase

| Compound | Class | Target Enzyme | Binding Affinity (kJ/mol) | Key Interactions |

| This compound | Lignan | Alanine racemase | -421.2 | GLY196, TYR343, VAL301 (hydrophobic) benchchem.com |

| Quercetin-3-O-α-L-arabinopyranoside | Flavonoid glycoside | Alanine racemase | -393.8 | TYR38, ARG209 (hydrogen bonding) benchchem.com |

| Auraptenol | Coumarin derivative | Alanine racemase | -308.0 | HIS159, SER194 (weak hydrophobic) benchchem.com |

Computational and Experimental Approaches for SAR Elucidation

Elucidating the SAR of this compound involves a combination of computational and experimental methods. benchchem.com

In silico Molecular Docking and Binding Affinity Prediction

In silico molecular docking is a primary computational approach used to predict the binding affinity and interactions between this compound and its target proteins. benchchem.comresearchgate.net Software like AutoDock Vina is employed for binding affinity prediction. benchchem.com This method allows for the virtual screening of compounds and the prediction of their activity based on their structural features. fiveable.me Molecular docking studies have shown that this compound disrupts alanine racemase by blocking its active site, interacting with residues such as LYS34 and HIS159. benchchem.com The binding energy of this compound to alanine racemase, calculated through such studies, further supports its potent activity. benchchem.comresearchgate.net

Experimental methodologies, often combined with computational modeling, include spectroscopic techniques (e.g., NMR, X-ray crystallography) for structural elucidation and isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) for kinetic binding analysis. benchchem.com

Preclinical Research Methodologies and Mechanistic Investigations of Calopiptin

In Vitro Studies on Cellular and Molecular Targets

In vitro studies are foundational in preclinical drug discovery, enabling the characterization of disease mechanisms and potential drug targets within a controlled environment, often utilizing cell lines ctdbase.orgnih.govuni.lu. These studies are crucial for understanding how a compound interacts with specific biological components at the cellular and molecular levels.

Enzyme Inhibition Assays

Enzyme inhibition assays are critical tools in drug discovery, designed to identify compounds that can modulate the activity of specific enzymes, which are often attractive molecular targets for therapeutic intervention nih.govplos.org. These assays involve measuring the decrease in enzymatic activity in the presence of a test compound nih.govub.ac.id.

Calopiptin has demonstrated significant anti-bacterial activity, with mechanistic investigations primarily employing molecular docking studies to predict its interaction with bacterial enzymes sigmaaldrich.comnih.govnih.gov. Specifically, this compound has been explored for its inhibitory effects on alanine (B10760859) racemase (PDB: 4WR3) and transglycosylase (PDB: 1SLY) sigmaaldrich.comnih.govnih.gov. Both enzymes are essential for bacterial cell wall synthesis, making them attractive targets for antibacterial drug development nih.govresearchgate.net.

Molecular docking simulations have indicated that this compound exhibits a low binding energy value when complexed with alanine racemase, suggesting a tight ligand-protein interaction nih.govresearchgate.netkoreamed.org. The interactions observed in these in silico studies typically involve electrostatic forces, hydrogen bonds, and hydrophobic interactions nih.govkoreamed.org. For instance, the 3,4-dimethyl groups of this compound are hypothesized to enhance hydrophobic interactions with residues such as VAL301, ALA163, and ALA193 in alanine racemase, contributing to its binding affinity compared to non-methylated analogs like Licarin B sigmaaldrich.com.

Beyond its antibacterial targets, this compound has also been identified as an inhibitor of serine proteases, a class of enzymes involved in various physiological processes including blood coagulation, inflammation, and cell signaling nih.gov. Inhibition of these proteases suggests potential applications in conditions characterized by excessive protease activity, such as inflammatory diseases nih.gov. While molecular docking provides valuable insights into potential interactions, direct in vitro enzyme inhibition assays (e.g., determining IC50 or Ki values) would be necessary to experimentally quantify the potency of this compound against these targets.

Table 1: Summary of In Silico Binding Energy Findings for this compound

| Target Enzyme | PDB ID | This compound Binding Energy (Relative) | Key Interactions (Predicted) | Reference |

| Alanine Racemase | 4WR3 | Lowest binding energy value | Electrostatic, Hydrogen Bonds, Hydrophobic | nih.govresearchgate.netkoreamed.org |

| Transglycosylase | 1SLY | - (Compared to other flavonoids) | Electrostatic, Hydrogen Bonds, Hydrophobic | nih.govresearchgate.netkoreamed.org |

Note: Specific numerical binding energy values were not provided in the source material, only qualitative statements regarding "lowest binding energy value".

Cell-Based Assays for Target Engagement

Cell-based assays for target engagement are crucial in preclinical drug discovery as they provide a more physiologically relevant context for assessing how a compound interacts with its molecular target within a living cell researchgate.netdntb.gov.uayoutube.comdiscoverx.com. Unlike cell-free biochemical assays, cell-based assays can account for factors such as cellular permeability and the compound's ability to reach and bind to its target in the complex intracellular environment dntb.gov.uayoutube.comdiscoverx.com.

These assays are vital for validating hits identified in biochemical screens, measuring cellular potency (e.g., EC50 values), and confirming the compound's mechanism of action dntb.gov.uayoutube.com. Techniques such as the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are examples of methodologies used to quantify direct target engagement in cells by measuring changes in protein thermal stability or bioluminescence resonance energy transfer upon ligand binding bidd.grouppromegaconnections.com.

While molecular docking studies have predicted this compound's interaction with bacterial alanine racemase and transglycosylase sigmaaldrich.comnih.govnih.gov, specific experimental data from cell-based target engagement assays for this compound were not detailed in the provided search results. Such studies would be instrumental in confirming this compound's ability to permeate bacterial cell membranes and engage these intracellular targets in a living bacterial system, thereby providing a more comprehensive understanding of its antibacterial mechanism in a cellular context.

Metabolism and Biotransformation Studies (In Vitro)

Metabolism and biotransformation studies are integral to preclinical drug development, as they elucidate how a compound is chemically altered by biological systems uni.lubidd.group. Understanding the metabolic fate of a compound is crucial for predicting its pharmacokinetics, potential for drug-drug interactions, and the formation of active or inactive metabolites uni.lu. In vitro approaches are widely employed in the early stages to characterize these processes.

Use of Human Liver Microsomes (HLMs) and CYP450 Isoform Inhibitors

Human Liver Microsomes (HLMs) are a widely used in vitro system for studying drug metabolism, as they contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes ub.ac.idresearchgate.net. CYP450 enzymes are a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including many drugs researchgate.net. By incubating a compound with HLMs, researchers can identify potential metabolites and the specific CYP450 isoforms involved in their formation through the use of selective CYP450 isoform inhibitors ub.ac.idresearchgate.net.

This compound's degradation pathways have been reported to include esterase-mediated hydrolysis, which yields hydroxylated derivatives sigmaaldrich.com. Additionally, it undergoes oxidative degradation, leading to the formation of epoxide intermediates that can further degrade into dihydroxy compounds sigmaaldrich.com. While the specific CYP450 isoforms responsible for this compound's oxidative metabolism were not explicitly detailed in the provided information, studies utilizing HLMs in conjunction with specific CYP450 inhibitors would typically be employed to identify the contributing enzymes. This approach helps in understanding the potential for metabolic drug-drug interactions.

Identification of Metabolites via High-Resolution Mass Spectrometry (HRMS/MS)

Predictive Computational Tools for Metabolite Formation and Reactivity

Predictive computational tools play an increasingly important role in drug metabolism studies, offering a cost-effective and rapid means to anticipate metabolite formation, identify sites of metabolic transformation, and predict metabolic stability bidd.group. These in silico tools leverage algorithms and databases of known metabolic reactions to forecast how a new chemical entity might be metabolized by various enzymes, including CYP450s bidd.group.

Such tools can predict potential metabolic pathways and the structures of likely metabolites, which can then guide and complement experimental in vitro and in vivo studies. For a compound like this compound, which undergoes hydrolysis and oxidative degradation, computational models could be used to predict the specific atoms or bonds most susceptible to enzymatic attack, thereby informing the design of targeted analytical experiments for metabolite identification and characterization. This predictive capability helps prioritize experimental efforts and provides insights into potential reactivity and toxicity of metabolites bidd.groupnih.gov.

Analytical Methodologies for Calopiptin Research

Purity and Identity Confirmation

Confirming the purity and identity of Calopiptin is paramount to ensure the reliability and reproducibility of research findings. This involves a combination of chromatographic and elemental techniques, alongside meticulous documentation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for assessing the purity of chemical compounds, including this compound. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For purity assessment, a sample is injected into the HPLC system, and the components are separated as they elute through the column. A pure compound is expected to yield a single, sharp peak in the chromatogram. The presence of impurities or contaminants is indicated by additional peaks or shoulder peaks. creative-proteomics.comchromatographyonline.comuhplcs.com

Detection in HPLC can be achieved through various techniques, such as UV detection, diode array detection (DAD), or mass spectrometry. creative-proteomics.com For compounds with chromophores, such as this compound, UV detection at an appropriate wavelength (e.g., 220 nm, or 275 nm if benzene (B151609) ring structures are present) is commonly employed to monitor the absorbance of the eluted components. creative-proteomics.com Peak purity analysis, often performed using DAD data, assesses the spectral homogeneity across a chromatographic peak, helping to identify co-eluting impurities that might not be visually apparent. chromatographyonline.comnih.govelementlabsolutions.com

Elemental analysis, specifically CHNS analysis (Carbon, Hydrogen, Nitrogen, Sulfur), is a fundamental technique for confirming the chemical composition and purity of organic compounds like this compound. This method determines the quantities of these elements present in a sample through high-temperature combustion, typically using a thermal conductivity detector (TCD). unipd.itazom.com The results obtained from elemental analysis are compared to the theoretical percentages calculated from the compound's empirical formula. For new compounds, an accuracy typically within ±0.3% to ±0.4% of the calculated values is generally expected to confirm sufficient purity and corroborate the proposed chemical formula. nih.gov This technique is reliable and cost-effective for assessing the purity and chemical composition of various sample types. unipd.it

Table 1: Typical Elemental Analysis Purity Confirmation Criteria

| Element | Accepted Deviation from Theoretical Value | Purpose |

| C, H, N | ±0.3% to ±0.4% | Confirm chemical composition and purity |

| S | ±0.3% to ±0.4% | Confirm chemical composition and purity |

Rigorous documentation of analytical protocols is crucial for ensuring the reproducibility and reliability of research results. Adherence to guidelines set by international bodies, such as the International Union of Pure and Applied Chemistry (IUPAC), is essential for method validation. iupac.orgiupac.orgresearchgate.net IUPAC guidelines for single-laboratory validation of methods of analysis provide minimum recommendations for procedures that should be employed to ensure adequate validation. iupac.orgeurachem.orgdemarcheiso17025.com

Method validation involves a set of tests to establish and document the performance characteristics of an analytical method, demonstrating its fitness for a particular analytical purpose. Key performance characteristics include applicability, selectivity, calibration, trueness, precision, recovery, operating range, limit of quantification, limit of detection, sensitivity, and ruggedness. iupac.org Detailed documentation of these validation parameters ensures that the analytical system, comprising the method protocol, concentration range, and test material type, is well-defined and reproducible by other laboratories. iupac.orgdemarcheiso17025.com

Stability Assessment in Research Formulations

Assessing the stability of this compound in various research formulations is vital to understand its degradation pathways and ensure its integrity over time.

Forced degradation studies, also known as stress testing, are conducted to intentionally degrade a compound under severe conditions to identify its degradation products and pathways. openaccessjournals.comnih.govpharmoutsourcing.com These studies are critical for developing stability-indicating analytical methods capable of separating and quantifying the active compound from its degradation products. nih.govlhasalimited.org

Common stress conditions applied in forced degradation studies include:

Acidic Hydrolysis: Exposure to strong acids (e.g., 0.1N HCl) to induce acid-catalyzed degradation. chromforum.orgnih.gov

Alkaline Hydrolysis: Exposure to strong bases (e.g., 0.1N NaOH) to induce base-catalyzed degradation. chromforum.orgnih.gov

Oxidative Conditions: Exposure to oxidizing agents (e.g., hydrogen peroxide) to simulate oxidative degradation. chromforum.orgnih.gov this compound is known to undergo oxidative degradation, forming epoxide intermediates and subsequently dihydroxy compounds under oxidative conditions. benchchem.com

Thermal Stress: Exposure to elevated temperatures to accelerate thermal degradation. openaccessjournals.compharmoutsourcing.comchromforum.org

Photolytic Stress: Exposure to UV or visible light to induce photodegradation. pharmoutsourcing.comchromforum.orgnih.gov

The aim is typically to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradation products are generated and can be studied effectively. openaccessjournals.comchromforum.org These studies provide valuable insights into the chemical behavior of this compound, which can inform formulation development and storage conditions. nih.govpharmoutsourcing.com

Table 2: Common Forced Degradation Stress Conditions

| Stress Condition | Typical Inducing Agent/Condition | Purpose |

| Acidic Hydrolysis | Strong acids (e.g., 0.1N HCl) | Identify acid-catalyzed degradation pathways |

| Alkaline Hydrolysis | Strong bases (e.g., 0.1N NaOH) | Identify base-catalyzed degradation pathways |

| Oxidative Degradation | Oxidizing agents (e.g., H2O2) | Identify degradation due to oxidation, forming epoxides and dihydroxy compounds |

| Thermal Stress | Elevated temperatures | Accelerate thermal degradation |

| Photolytic Stress | UV/Visible light | Induce photodegradation |

Ultra-Performance Liquid Chromatography coupled with a Photodiode Array (UPLC-PDA) detector is a powerful analytical tool for monitoring this compound and its degradation products during stability assessment, particularly in forced degradation studies. UPLC offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity due to smaller particle sizes in the stationary phase. waters.com

The PDA detector provides advanced optical detection capabilities, allowing for the acquisition of full UV-Vis spectra across a range of wavelengths for each eluting component. waters.comwaters.com This spectral information is invaluable for compound identification, confirmation of peak purity, and the detection of trace impurities or co-eluting compounds. nih.govwaters.comwaters.com By comparing the spectra of the main compound with those of any new peaks that appear during stability studies, researchers can gain insights into the structural changes occurring during degradation. UPLC-PDA systems are capable of detecting and quantifying lower concentrations of sample analytes and differentiating between closely-related compounds, making them ideal for developing and validating stability-indicating methods. waters.comwaters.comnih.gov

Impurity Quantification via Validated HPLC Methods (ICH Q2(R1) Guidelines)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation, identification, and quantification of impurities in pharmaceutical substances. For this compound, a validated HPLC method would be essential to monitor and control its related substances and degradation products. Method validation, as per International Conference on Harmonisation (ICH) Q2(R1) guidelines, ensures that the analytical procedure is suitable for its intended purpose europa.euresearchgate.net.

Key validation parameters for impurity quantification include:

Specificity: This confirms that the analytical method can accurately measure this compound and its impurities without interference from other components in the sample matrix fda.gov. Lack of specificity in one analytical procedure can be compensated by other supporting procedures fda.gov.

Linearity: The method's ability to produce test results directly proportional to the concentration of the analyte (this compound and its impurities) within a specified range is assessed. For impurity determination, the linearity range typically extends from the reporting level of an impurity up to 120% of the specification limit europa.eufda.govnpra.gov.my. A minimum of five concentrations is recommended for linearity establishment europa.eu.

Accuracy: This measures the closeness of agreement between the true value and the value obtained by the method. For impurities, accuracy is established across the specified range, often reported as percent recovery of known added amounts of analyte europa.euresearchgate.net.

Precision: This expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample fda.gov. Precision is evaluated at different levels:

Repeatability: Assessed under the same operating conditions over a short interval of time fda.gov.

Intermediate Precision: Evaluated within the same laboratory but under varying conditions, such as different days, analysts, or equipment fda.gov.

Reproducibility: Assessed between different laboratories fda.gov.

Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected, but not necessarily quantified. For impurities, LOD is crucial for identifying trace levels europa.euchromatographyonline.com. It can be determined by analyzing samples with known concentrations or based on the signal-to-noise ratio (typically S/N of 3:1) europa.euchromatographyonline.com.

Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOQ is particularly important for quantifying low levels of impurities and degradation products europa.eufda.govchromatographyonline.com. It is generally determined by analyzing samples with known concentrations and establishing the minimum level at which the analyte can be quantified with acceptable accuracy and precision europa.eu.

Range: The interval between the upper and lower concentrations of this compound and its impurities for which the analytical procedure has demonstrated suitable linearity, accuracy, and precision europa.eufda.govnpra.gov.my. For impurity determination, the range is typically from the LOQ to 120% of the impurity specification europa.eufda.govnpra.gov.my.

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as flow rate, column temperature, or mobile phase composition europa.eu.

Thermal Behavior Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary thermal analysis techniques used to characterize the thermal properties of materials, including pharmaceutical compounds like this compound xrfscientific.comlabmanager.com. These methods provide insights into phase transitions, thermal stability, and composition.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time xrfscientific.comlabmanager.com. For this compound, DSC can be used to determine:

Melting Point (Tm): An endothermic peak in the thermogram indicates the melting of crystalline regions fiveable.me.

Glass Transition Temperature (Tg): A step change in heat flow signifies the transition from a glassy to a rubbery state in amorphous materials fiveable.metainstruments.com.

Crystallization Temperature (Tc): An exothermic peak indicating the formation of crystalline structures fiveable.me.

Polymorphic Transitions: Different crystalline forms (polymorphs) of this compound would exhibit distinct melting points or other thermal events, which are crucial for drug development as polymorphs can affect solubility and bioavailability.

Heat Capacity: DSC can also estimate the specific heat of the compound xrfscientific.com.

Thermogravimetric Analysis (TGA): TGA monitors the weight change of a sample as a function of temperature or time xrfscientific.comlabmanager.com. For this compound, TGA can provide information on:

Thermal Stability: The onset temperature of decomposition indicates the thermal stability of the compound fiveable.me.

Decomposition Profile: TGA thermograms show mass loss steps corresponding to thermal decomposition, evaporation of volatile components (e.g., residual solvents, moisture), or chemical reactions fiveable.meresearchgate.net.

Moisture Content and Volatiles: Initial weight loss at lower temperatures can indicate the presence and quantity of absorbed moisture or residual solvents labmanager.com.

Purity and Composition: The technique can help in evaluating the purity of this compound by identifying mass loss associated with impurities or degradation products fiveable.me.

Combined, DSC and TGA provide a comprehensive understanding of this compound's thermal behavior, which is vital for formulation development, manufacturing processes, and stability assessment.

Bioanalytical Methods for Research Sample Analysis

Bioanalytical methods are essential for quantifying drug substances and their metabolites in biological matrices, supporting pharmacokinetic, drug metabolism, and in vitro studies nih.govresearchgate.net. These methods are critical for understanding the disposition of this compound within biological systems.

Quantitative Analysis of this compound in Biological Matrices (e.g., in vitro metabolism studies)

Quantitative analysis of this compound in biological matrices, such as plasma, urine, tissue homogenates, or cell culture media, is typically performed using highly sensitive and selective techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) nih.govresearchgate.netmdpi.comwaters.com. This approach is particularly valuable for in vitro metabolism studies, where the transformation of this compound by enzymes or cellular systems is investigated.

The process generally involves:

Sample Preparation: Biological matrices are complex and contain numerous endogenous compounds that can interfere with analysis. Sample preparation techniques are crucial to isolate and concentrate this compound while minimizing matrix effects. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) researchgate.netresearchgate.net.

Chromatographic Separation (LC): this compound and its potential metabolites are separated from the biological matrix components using liquid chromatography. Ultra-Performance Liquid Chromatography (UPLC) is often preferred for its enhanced efficiency and speed researchgate.netwaters.com.

Mass Spectrometric Detection (MS/MS): Following chromatographic separation, the analytes are introduced into a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument. This provides high selectivity and sensitivity by selecting specific precursor and product ions for this compound, minimizing interference from co-eluting compounds nih.govresearchgate.netmdpi.comwaters.comresearchgate.net. Electrospray ionization (ESI) is a common ionization source for such applications researchgate.net.

Internal Standard: The use of an internal standard (ideally an isotopically labeled analog of this compound) is critical for accurate quantification, compensating for variations during sample preparation and analysis, including matrix effects mdpi.com.

Calibration Curve: A calibration curve is generated by analyzing samples with known concentrations of this compound in the relevant biological matrix. This curve is then used to determine the concentration of this compound in unknown research samples mdpi.com.

Matrix Effects: A significant challenge in bioanalytical methods is the "matrix effect," where co-eluting endogenous compounds from the biological sample can enhance or suppress the ionization of the analyte, affecting accuracy researchgate.netmdpi.com. Strategies to mitigate matrix effects include optimized sample preparation, appropriate chromatographic conditions, and the use of internal standards researchgate.net.

Application in In Vitro Metabolism Studies: In vitro metabolism studies often involve incubating this compound with liver microsomes, hepatocytes, or other enzyme systems. LC-MS/MS enables the quantitative determination of parent this compound disappearance and the formation of its metabolites over time, providing insights into its metabolic pathways and stability within biological systems.

These bioanalytical methods ensure reliable and accurate quantification of this compound in complex biological samples, which is fundamental for understanding its behavior in living systems during preclinical research.

Future Directions and Research Gaps for Calopiptin

Exploration of Undiscovered Biological Activities and Targets

While initial studies on Calopiptin have provided foundational knowledge, the full spectrum of its biological activities remains largely uncharted. A primary future direction is the systematic screening of this compound against a wide array of biological targets to identify novel therapeutic applications. This includes exploring its potential effects on various enzyme families, receptor types, and signaling pathways that have not yet been investigated. High-throughput screening (HTS) methodologies, coupled with advanced cellular and molecular assays, will be instrumental in this exploratory phase.

Furthermore, identifying the specific molecular targets of this compound is a critical research gap. Unraveling the precise proteins, enzymes, or nucleic acids with which this compound interacts will provide a deeper understanding of its mechanism of action. This knowledge is essential for optimizing its therapeutic efficacy and minimizing potential off-target effects. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic approaches can be employed to pinpoint these molecular binding partners.

Advanced Synthetic Route Development for Scalability and Sustainability

The scalability of the synthesis is a major hurdle that needs to be addressed to facilitate further preclinical and potential clinical development. rsc.org Research into continuous flow chemistry, for example, could offer a more scalable and controlled manufacturing process compared to traditional batch synthesis. The principles of green chemistry will be paramount in guiding the development of these new synthetic routes, aiming for high atom economy and minimal waste generation. rsc.orgtaylorfrancis.comrsc.org

Table 1: Key Considerations for Advanced Synthetic Route Development of this compound

| Consideration | Description | Potential Approaches |

| Scalability | The ability to produce large quantities of this compound efficiently and consistently. | Continuous flow synthesis, optimization of reaction conditions for large-scale reactors. |

| Sustainability | Minimizing the environmental impact of the synthesis process. | Use of renewable starting materials, green solvents, and catalysts; waste reduction. rsc.orgtaylorfrancis.comrsc.org |

| Cost-Effectiveness | Reducing the overall cost of production to make the compound more accessible. | Shortening the synthetic route, using cheaper reagents, improving reaction yields. |

| Efficiency | Maximizing the output of this compound from a given amount of starting materials. | Development of highly selective and high-yielding reactions, optimization of purification methods. |

In-depth Mechanistic Studies on Specific Enzyme-Calopiptin Interactions

Understanding the intricate details of how this compound interacts with its target enzymes is fundamental to rational drug design and development. Future research must focus on in-depth mechanistic studies to elucidate the precise binding modes and the kinetic and thermodynamic parameters of these interactions. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of this compound bound to its target enzymes.

Kinetic studies are also crucial to characterize the nature of enzyme inhibition or activation by this compound, determining whether it acts as a competitive, non-competitive, or uncompetitive inhibitor. researchgate.net Investigating the potential for mechanism-based inactivation of enzymes, such as cytochrome P450s, is also a critical area of research to anticipate and mitigate potential drug-drug interactions. nih.govnih.gov A thorough understanding of these interactions at a molecular level will enable the design of more potent and selective this compound analogs. mdpi.com

Table 2: Methodologies for Studying Enzyme-Calopiptin Interactions

| Methodology | Information Gained |

| X-ray Crystallography | High-resolution 3D structure of the enzyme-Calopiptin complex, revealing specific binding interactions. |

| Cryo-Electron Microscopy | Structural information for large enzyme complexes that are difficult to crystallize. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Kinetic parameters of binding, including association (kon) and dissociation (koff) rates. |

| Enzyme Kinetics Assays | Determination of the mechanism of inhibition or activation (e.g., competitive, non-competitive). researchgate.net |

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity to accelerate this compound research. nih.govscripps.educaltech.edu These computational tools can be applied across various stages of the research and development pipeline, from target identification to lead optimization. researchgate.netresearchgate.net For instance, ML models can be trained on existing biological data to predict new potential targets for this compound, prioritizing the most promising avenues for experimental validation. scripps.edu

In the realm of drug design, AI algorithms can be used to generate novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. These models can learn the complex relationships between chemical structure and biological activity to guide the synthesis of optimized compounds. Furthermore, AI can aid in the analysis of large and complex datasets generated from high-throughput screening and mechanistic studies, uncovering patterns and insights that may not be apparent through traditional analysis methods. The application of these advanced computational approaches holds the potential to significantly reduce the time and cost associated with bringing a new therapeutic agent to the clinic. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the structural elucidation of Calopiptin?

- Methodological Answer : Combine spectroscopic techniques (e.g., NMR for proton/carbon environments , X-ray crystallography for absolute configuration determination) with computational modeling (DFT calculations). For novel derivatives, ensure purity via HPLC (>95%) and elemental analysis. Document protocols rigorously to enable reproducibility, as per IUPAC guidelines for compound characterization .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Use Design of Experiments (DoE) to test variables (e.g., reaction temperature, catalyst loading). Compare synthetic routes (e.g., total synthesis vs. semi-synthetic approaches) using metrics like atom economy and E-factor. Include negative controls and validate intermediates via LC-MS .

Q. What analytical techniques are critical for assessing this compound’s purity and stability in preclinical studies?

- Methodological Answer : Employ stability-indicating assays (e.g., forced degradation studies under acidic/alkaline/oxidative conditions) monitored by UPLC-PDA. Quantify impurities using validated HPLC methods per ICH Q2(R1) guidelines. Use DSC/TGA to study thermal behavior .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological data for this compound (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding factors (e.g., cell line variability, assay conditions). Replicate key experiments with standardized protocols (e.g., uniform ATP concentrations in kinase assays). Perform meta-analysis to quantify heterogeneity .

Q. What strategies are effective for elucidating this compound’s structure-activity relationships (SAR) in complex biological systems?

- Methodological Answer : Combine in silico docking (e.g., AutoDock Vina for binding affinity prediction) with site-directed mutagenesis of target proteins. Validate hypotheses using isothermal titration calorimetry (ITC) and SPR for kinetic binding analysis. Tabulate substituent effects on activity (Table 1) .

Table 1 : Example SAR Analysis Framework

| Substituent Position | Functional Group | Binding Energy (ΔG, kcal/mol) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|

| R₁ | -OH | -8.2 | 12.3 ± 1.5 |

| R₂ | -CH₃ | -6.7 | 45.6 ± 3.2 |

Q. How can researchers resolve reproducibility challenges in this compound’s in vivo efficacy studies?

- Methodological Answer : Adopt ARRIVE 2.0 guidelines for animal studies, including detailed reporting of dosing regimens and pharmacokinetic parameters. Use blinded randomization and power analysis to determine cohort sizes. Cross-validate findings with orthogonal models (e.g., zebrafish vs. murine models) .

Q. What experimental designs are suitable for investigating this compound’s synergistic effects in combination therapies?

- Methodological Answer : Apply Chou-Talalay’s combination index (CI) method to quantify synergism/antagonism. Use high-throughput screening with gradient concentrations of this compound and co-administered drugs. Include isobolographic analysis to identify optimal ratios .

Q. How should researchers characterize this compound’s metabolic pathways and potential toxic intermediates?

- Methodological Answer : Perform in vitro metabolism studies using human liver microsomes (HLMs) with CYP450 isoform-specific inhibitors. Identify metabolites via HRMS/MS and compare to synthetic standards. Use computational tools (e.g., Meteor Nexus) to predict reactive metabolites and toxicity .

Methodological Frameworks for Rigorous Inquiry

- For hypothesis-driven research : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope .

- For evaluating research questions : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- For data interpretation : Conduct triangulation by integrating results from multiple methodologies (e.g., biochemical assays, in silico models) to strengthen conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.